molecular formula C16H36Si B1582466 Tetrabutylsilane CAS No. 994-79-6

Tetrabutylsilane

Cat. No.: B1582466
CAS No.: 994-79-6
M. Wt: 256.54 g/mol
InChI Key: REWDXIKKFOQRID-UHFFFAOYSA-N
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Description

Tetrabutylsilane is an organosilicon compound with the molecular formula C16H36Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a silicon atom bonded to four butyl groups, making it a tetraorganosilane.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylsilane can be synthesized through the reaction of silicon tetrachloride with butyllithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

SiCl4+4BuLiSi(Bu)4+4LiCl\text{SiCl}_4 + 4 \text{BuLi} \rightarrow \text{Si(Bu)}_4 + 4 \text{LiCl} SiCl4​+4BuLi→Si(Bu)4​+4LiCl

where Bu represents a butyl group.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful handling of reagents and the use of specialized equipment to maintain an inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylsilane undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides are commonly used.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various reduced silicon-containing compounds.

    Substitution: Functionalized silanes with different substituents.

Scientific Research Applications

Tetrabutylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: It is used in the modification of biomolecules for various studies.

    Medicine: this compound is involved in the synthesis of bioactive compounds and drug development.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of tetrabutylsilane involves its ability to form strong bonds with other elements, particularly oxygen and carbon. This property makes it useful in various chemical reactions where it can act as a reducing agent or a precursor for other compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylsilane: Another tetraorganosilane with four methyl groups instead of butyl groups.

    Tetraethylsilane: Similar to tetrabutylsilane but with ethyl groups.

    Tetraphenylsilane: Contains phenyl groups instead of butyl groups.

Uniqueness

This compound is unique due to its longer butyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobicity and specific reactivity.

Properties

IUPAC Name

tetrabutylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWDXIKKFOQRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061364
Record name Silane, tetrabutyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

994-79-6
Record name Tetrabutylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=994-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, tetrabutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, tetrabutyl-
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Record name Silane, tetrabutyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the size and dynamics of Tetrabutylsilane compare to ionic aggregates in solution?

A1: this compound (TBS) serves as a crucial reference point in studying the aggregation behavior of tetrabutylammonium ions (TBA+) with small anions like chloride (Cl-) or borohydride (BH4-) in chloroform (CDCl3) solution []. Research demonstrates that TBS, due to its similar size and shape to the TBA+ aggregates, provides a valuable comparison for determining aggregate size through diffusion studies. Specifically, researchers found that the maximum aggregate size observed was approximately four ion pairs. This conclusion was reached by comparing the self-diffusion coefficients of the TBA+ aggregates with that of TBS, which, importantly, does not aggregate under the experimental conditions [].

Q2: Can you elaborate on the use of this compound in photochemical reactions, particularly with CF3-substituted benzenes?

A2: this compound plays a distinct role in photochemical reactions involving CF3-substituted benzenes compared to its counterparts, tetrabutylstannane and tetrabutylgermane []. While stannane primarily leads to butylation with fluorine extrusion and germane causes fluorinative cleavage, this compound does not demonstrate such reactivity under the same conditions. This contrast highlights the element-specific behavior within Group 14 organometals, suggesting distinct reaction pathways and product formation tendencies based on the metal center involved. This observation emphasizes the importance of careful reagent selection for achieving specific photochemical transformations in organic synthesis.

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